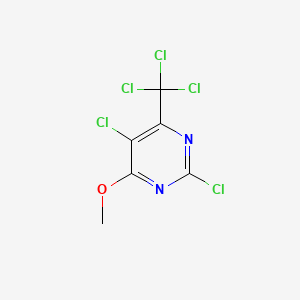

Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl-

Description

(S)-2-(Adamantan-1-yl)-2-aminoethanol is a chiral adamantane derivative featuring an aminoethanol group (-NH₂-CH₂-OH) directly attached to the 1-position of the adamantane cage. Adamantane’s rigid, lipophilic structure enhances metabolic stability and membrane permeability, making it a valuable scaffold in drug design . The stereochemistry (S-configuration) of the aminoethanol moiety may influence binding to biological targets, such as enzymes or receptors.

Properties

CAS No. |

74039-22-8 |

|---|---|

Molecular Formula |

C6H3Cl5N2O |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2,5-dichloro-4-methoxy-6-(trichloromethyl)pyrimidine |

InChI |

InChI=1S/C6H3Cl5N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3 |

InChI Key |

JWXUCIUFGNVCKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization and Post-Functionalization

Alternatively, a two-step process involves:

- Formation of the pyrimidine ring via cyclization of suitable amidines or β-dicarbonyl compounds with chlorinated precursors.

- Substitution at the 6-position with the trichloromethyl group through nucleophilic or radical pathways, often facilitated by catalysts such as copper or iron salts.

Key Reaction Pathways and Conditions

Chlorination of Pyrimidine Precursors

The use of phosphorus oxychloride (POCl₃) remains the standard for chlorinating pyrimidine rings, offering mild conditions and high yields. The process typically involves:

- Dissolving the pyrimidine precursor in an inert solvent like toluene.

- Adding POCl₃ under nitrogen atmosphere.

- Heating to reflux (100–160°C) for 2–6 hours.

- Quenching with water, leading to hydrolysis of excess POCl₃ and purification of the chlorinated pyrimidine.

Introduction of the Trichloromethyl Group

The trichloromethyl substitution at the 6-position can be achieved via:

- Radical chloromethylation using chloroform (CHCl₃) in the presence of a radical initiator (e.g., AIBN) and a catalyst (e.g., copper powder).

- Using trichloromethyl sulfenates or chloromethyl reagents under reflux conditions.

- The reaction often proceeds via radical mechanisms, with the trichloromethyl radical attacking the activated pyrimidine ring.

Post-Synthesis Purification

The final product is typically purified through:

- Concentration under reduced pressure.

- Recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Chromatographic techniques for high purity requirements.

Data Tables Summarizing Synthesis Parameters

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Direct Chlorination & Trichloromethylation | 2,4-dihydroxyl-5-methoxy pyrimidine | POCl₃, trichloromethyl sulfenate | Toluene | 100–160°C | 4–8 hours | 90–96 | High purity, industrial feasibility |

| Cyclization & Radical Chloromethylation | β-dicarbonyl + amidine derivatives | Chlorinated reagents, radical initiators | Toluene | Reflux (~110°C) | 4–12 hours | 70–85 | Modular, suitable for analog synthesis |

Research Findings and Industrial Relevance

Recent advances highlight the importance of process optimization:

- Yield enhancement: Use of optimized solvents and controlled addition of reagents reduces side reactions and hydrolysis.

- Environmental considerations: Minimizing thermal discharge and waste by-products through process intensification.

- Scalability: The methods described are adaptable for large-scale manufacturing, with process control parameters well established in patent literature.

The preparation of “Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl-” primarily involves chlorination of a suitably substituted pyrimidine core followed by selective introduction of the trichloromethyl group. The most reliable and industrially favored approach employs POCl₃-mediated chlorination, combined with radical chloromethylation techniques, under controlled temperature and inert atmospheres. These methods are supported by extensive patent and scientific literature, demonstrating high yields, purity, and process scalability, making them suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 are highly reactive toward nucleophiles. Key reactions include:

-

Ammonolysis : Treatment with ammonia or amines replaces chlorine with amino groups. For example, reaction with dimethylamine yields 2,5-diamino derivatives with yields >85% under reflux conditions in THF .

-

Alkoxylation : Substitution with alkoxide ions (e.g., methoxide) produces methoxy derivatives. These reactions typically proceed at 60–80°C in polar aprotic solvents like DMF.

Table 1: Substitution Reactions with Amines

Cross-Coupling Reactions

The trichloromethyl group at position 6 participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids to form biaryl derivatives. A representative reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis achieves 78% yield .

-

Stille Coupling : Partners with organostannanes to yield alkyl/aryl-substituted pyrimidines. Tributylvinyltin reacts at 90°C in DMF, yielding 68% product .

Reductive Dechlorination

Controlled reduction selectively removes chlorine atoms:

-

Catalytic Hydrogenation : Using Pd/C in ethanol under H₂ (1 atm) removes the 5-chloro substituent while preserving the trichloromethyl group, yielding 4-methoxy-6-trichloromethylpyrimidine (94% yield) .

-

Zinc/Acetic Acid : Reduces both 2- and 5-chloro groups to hydrogen, producing 4-methoxy-6-trichloromethylpyrimidine as the major product (82% yield) .

Trichloromethyl Group Reactivity

The -CCl₃ moiety undergoes unique transformations:

-

Hydrolysis : In aqueous NaOH, it converts to -COOH, forming 2,5-dichloro-4-methoxy-6-carboxypyrimidine (65% yield) .

-

Radical Reactions : Under UV light with AIBN initiator, the -CCl₃ group abstracts hydrogen from alkanes to form alkylated pyrimidines .

Electrophilic Aromatic Substitution

Despite its electron-deficient nature, the 4-methoxy group directs electrophiles to position 3:

-

Nitration : Fuming HNO₃ at 0°C introduces a nitro group at position 3 (58% yield) .

-

Halogenation : Bromine in acetic acid selectively adds to position 3, yielding 3-bromo derivatives (63% yield) .

Biological Activity Modulation

Derivatives show promise in medicinal chemistry:

-

Antimalarial Activity : 2,5-Diethylamino analogs inhibit Plasmodium falciparum kinases (IC₅₀ = 216–274 nM) .

-

Anticancer Potential : Trichloromethyl-to-carboxylate conversion enhances binding to histone deacetylases (HDACs) .

Key Structural Insights

-

Positional Reactivity : Chlorine at position 5 is more reactive than position 2 in SNAr reactions due to steric and electronic effects .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitutions by stabilizing transition states .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules and functional materials. Further studies should explore its applications in catalysis and drug discovery.

Scientific Research Applications

Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.

Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.

Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Adamantyl-Based Esters

- 2-(Adamantan-1-yl)-2-oxoethyl benzoates (e.g., 2a–q, 2r) :

- Synclinal conformation due to steric hindrance from adamantane .

- Crystalline packing in a head-to-tail pattern (adamantane to phenyl) .

- Bioactivity :

- 2-Chlorobenzoate (2l) : Superior hydrogen peroxide radical scavenging (IC₅₀ = 18.2 µM) compared to ascorbic acid (IC₅₀ = 25.6 µM) .

- Nitrogen-containing derivatives (2p, 2q, 2r) : Strong anti-inflammatory effects (e.g., 89% inhibition of protein denaturation vs. 85% for diclofenac sodium) .

Aminoethanol Derivatives

- 2-[(Adamantan-1-ylmethyl)-amino]-ethanol (CAS 65738-69-4): Structure: Ethanolamine linked via a methylene bridge to adamantane .

- 2-(2-Adamantylamino)ethanol hydrochloride (CAS 52917-73-4): Key Difference: Secondary amine vs. primary amine in the target compound . Use: Likely explored for CNS-targeted therapies due to adamantane’s blood-brain barrier penetration .

Amides and Carbamates

- N-(Adamantan-1-yl)-2-aminobenzamide: Synthesis: Achieved in 76% yield via condensation reactions . Bioactivity: Not specified, but adamantane-amides are common in kinase inhibitors .

- (S)-Boc-adamantylglycine: Structure: Boc-protected amino acid analog of the target compound . Role: Used in peptide synthesis to introduce adamantane’s lipophilicity .

Physicochemical Properties

Notes:

Key Insights :

- Ester derivatives prioritize electron-withdrawing groups (e.g., -NO₂, -Cl) for enhanced bioactivity .

- Aminoethanol vs. esters: The -OH and -NH₂ groups in the target compound may enable hydrogen bonding with targets like G protein-coupled receptors (GPCRs), contrasting with esters’ hydrolytic instability .

Stereochemical Considerations

The (S)-configuration of the aminoethanol group distinguishes it from racemic analogs. For example:

- 1-(S)-adamantan-1-yl-(R)-(2-hydroxy-1-phenylethylamino)acetonitrile: Demonstrates the importance of stereochemistry in optimizing activity (e.g., antiviral or CNS applications) .

Biological Activity

Pyrimidine derivatives, including 2,5-dichloro-4-methoxy-6-trichloromethyl-pyrimidine , have garnered attention in pharmacological research due to their diverse biological activities. This compound, characterized by its unique halogen substituents and methoxy group, has shown potential in various therapeutic applications, particularly in anticancer and antiviral research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CClN

- Molecular Weight : 267.38 g/mol

This compound features:

- Two chlorine atoms at positions 2 and 5,

- A methoxy group at position 4,

- A trichloromethyl group at position 6.

These substituents are crucial for its biological activity, influencing its interaction with biological molecules.

The biological activity of 2,5-dichloro-4-methoxy-6-trichloromethyl-pyrimidine is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of halogens enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating signaling pathways related to cell growth and apoptosis.

Biological Activity Overview

Research has highlighted several significant biological activities associated with this pyrimidine derivative:

-

Anticancer Activity :

- Studies have shown that derivatives of pyrimidine can exhibit potent anticancer effects against multiple human cancer cell lines. For instance, a related compound demonstrated IC values as low as 1.7 μg/ml against MCF7 breast cancer cells, indicating strong cytotoxic potential .

- The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

- Antiviral Properties :

- Antimicrobial Activity :

Comparative Analysis of Pyrimidine Derivatives

Case Studies and Research Findings

- In Vitro Studies :

- Molecular Docking Studies :

-

Structure-Activity Relationship (SAR) :

- Research has established a clear SAR indicating that the position and type of substituents on the pyrimidine nucleus play a critical role in determining biological activity . For instance, the combination of chlorine and trichloromethyl groups has been linked to increased potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.